molecular formula C18H15ClN2O2 B12495369 6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one

6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one

Cat. No.: B12495369
M. Wt: 326.8 g/mol
InChI Key: QCEYJCUXXYABBW-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by the presence of a chromene ring fused with a pyrazole ring, and it has a chlorine atom and an ethylphenyl group as substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethylbenzaldehyde with 4-chlororesorcinol to form the intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring, followed by oxidation to yield the final product.

Reaction Conditions:

    Step 1: Condensation of 4-ethylbenzaldehyde with 4-chlororesorcinol in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Step 2: Cyclization of the resulting chalcone with hydrazine hydrate in ethanol or another suitable solvent.

    Step 3: Oxidation of the cyclized product using an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of 6-chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial formulations.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

6-Chloro-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one can be compared with other similar compounds, such as:

    6-Chloro-2-(4-methylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one: Similar structure but with a methyl group instead of an ethyl group.

    6-Bromo-2-(4-ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one: Similar structure but with a bromine atom instead of a chlorine atom.

    2-(4-Ethylphenyl)-1H,4H-chromeno[2,3-c]pyrazol-3-one: Similar structure but without the halogen substituent.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3-one

InChI

InChI=1S/C18H15ClN2O2/c1-2-11-3-6-14(7-4-11)21-18(22)15-10-12-9-13(19)5-8-16(12)23-17(15)20-21/h3-9,20H,2,10H2,1H3

InChI Key

QCEYJCUXXYABBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

Origin of Product

United States

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